molecular formula C20H19N7OS B12216208 N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B12216208
M. Wt: 405.5 g/mol
InChI Key: NQZOSAZJRPWYLP-UHFFFAOYSA-N
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Description

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound may have unique properties due to its specific chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the benzodiazepine core and the subsequent attachment of the tetrazole and sulfanyl groups. Common reagents and conditions used in these reactions may include:

    Formation of the Benzodiazepine Core: This step may involve the condensation of an o-phenylenediamine with a suitable aldehyde or ketone under acidic or basic conditions.

    Attachment of the Tetrazole Group: This step may involve the reaction of the benzodiazepine intermediate with a tetrazole derivative, often under conditions that promote nucleophilic substitution.

    Attachment of the Sulfanyl Group: This step may involve the reaction of the intermediate with a thiol or sulfide compound, often under conditions that promote thiol-ene or thiol-yne reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide may undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: The compound may be reduced to form amines or other reduced derivatives.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazepine core or the tetrazole ring.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution Reagents: Such as alkyl halides, acyl halides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives.

Scientific Research Applications

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide may have various scientific research applications, including:

    Chemistry: As a model compound for studying the reactivity and properties of benzodiazepines and tetrazoles.

    Biology: As a potential ligand for studying receptor binding and signaling pathways.

    Medicine: As a potential therapeutic agent for the treatment of anxiety, insomnia, or other conditions.

    Industry: As a potential intermediate for the synthesis of other compounds or materials.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide would likely involve binding to specific molecular targets, such as receptors or enzymes. The benzodiazepine core may interact with gamma-aminobutyric acid (GABA) receptors, while the tetrazole and sulfanyl groups may modulate the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzodiazepines, such as diazepam, lorazepam, and alprazolam, as well as other tetrazole-containing compounds, such as losartan and candesartan.

Uniqueness

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide may be unique due to its specific combination of benzodiazepine, tetrazole, and sulfanyl groups, which may confer distinct pharmacological properties and applications.

Properties

Molecular Formula

C20H19N7OS

Molecular Weight

405.5 g/mol

IUPAC Name

N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C20H19N7OS/c1-13-18(14-8-4-3-5-9-14)19(22-16-11-7-6-10-15(16)21-13)23-17(28)12-29-20-24-25-26-27(20)2/h3-11,18H,12H2,1-2H3,(H,22,23,28)

InChI Key

NQZOSAZJRPWYLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CSC4=NN=NN4C

Origin of Product

United States

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